

The Versatile Scaffold: Methyl 6-amino-3-chloropicolinate in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **Methyl 6-amino-3-chloropicolinate**

Cat. No.: **B596375**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Methyl 6-amino-3-chloropicolinate**, a substituted pyridine derivative, is emerging as a valuable and versatile scaffold in medicinal chemistry. Its unique electronic and structural features, including the presence of amino, chloro, and methyl ester functionalities, provide multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide explores the current and potential applications of **Methyl 6-amino-3-chloropicolinate** in the development of novel therapeutic agents, with a focus on its utility in generating antimycobacterial, anticancer, and kinase inhibitor drug candidates.

Core Structure and Physicochemical Properties

Methyl 6-amino-3-chloropicolinate is a heterocyclic compound with the molecular formula $C_7H_7ClN_2O_2$ and a molecular weight of 186.6 g/mol .^{[1][2][3]} The picolinate backbone, a pyridine-2-carboxylate, is a recognized privileged structure in drug design, known for its ability to participate in various biological interactions.^[4] The strategic placement of the amino and chloro substituents significantly influences the molecule's reactivity and potential for biological activity.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ CIN ₂ O ₂	[1]
Molecular Weight	186.6 g/mol	[1]
CAS Number	1256835-20-7	[1] [2]
Appearance	Solid	
Storage	Room temperature, protected from light	[2]

Applications in the Synthesis of Novel Antimycobacterial Agents

A significant application of a closely related analogue of **Methyl 6-amino-3-chloropicolinate** has been demonstrated in the development of potent inhibitors against *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis.[\[5\]](#) Researchers have synthesized a series of novel chloropicolinate amides and urea derivatives and evaluated their antimycobacterial activity.[\[5\]](#)

Synthesis of Chloropicolinate Amides and Urea Derivatives

The synthetic route involves the coupling of a picolinate core with various acid chlorides or isocyanates/isothiocyanates to yield the final amide and urea/thiourea derivatives. While the cited study starts with a slightly different picolinate, the general synthetic strategy is highly applicable to **Methyl 6-amino-3-chloropicolinate**.

- Starting Material: **Methyl 6-amino-3-chloropicolinate**.
- Reaction: The picolinate is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).
- Amide Coupling: A desired acid chloride (1.0-1.2 equivalents) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

- Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
- Starting Material: **Methyl 6-amino-3-chloropicolinate**.
- Reaction: The picolinate is dissolved in an aprotic solvent like DCM.
- Urea/Thiourea Formation: The corresponding isocyanate or isothiocyanate (1.0-1.2 equivalents) is added to the solution. A catalytic amount of a base such as TEA may be used.
- Reaction Conditions: The mixture is stirred at room temperature for a few hours.
- Work-up and Purification: Similar to the amide synthesis, the reaction is worked up and the product is purified by column chromatography.

Antimycobacterial Activity

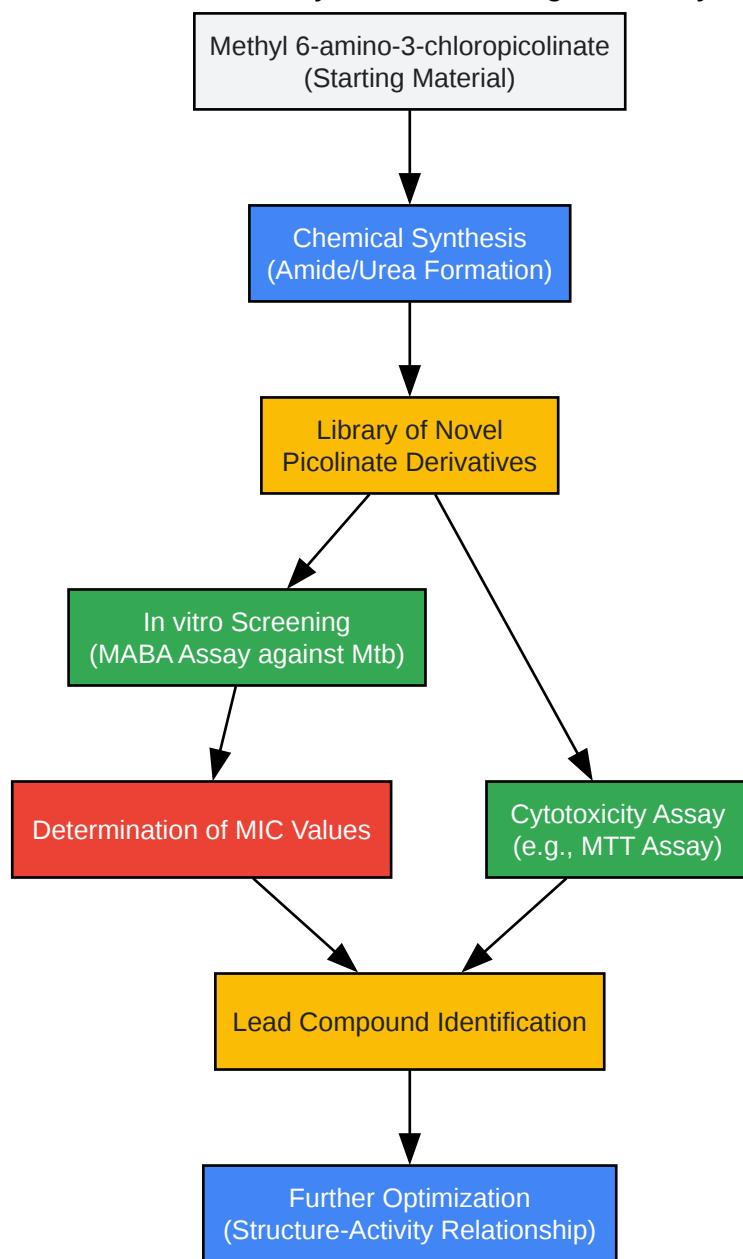
The synthesized chloropicolinate derivatives have shown promising activity against the H37Rv strain of *M. tuberculosis*. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Compound Type	Example Substituent	MIC (μ M) against Mtb H37Rv	Reference
Amide	Adamantane-1-carbonyl	>50	[5]
Amide	4-Chlorobenzoyl	14.52	[5]
Amide	3,4-Dichlorobenzoyl	6.98	[5]
Amide	4-(Trifluoromethyl)benzoyl	6.96	[5]
Thiourea	4-Chlorophenyl	7.00	[5]

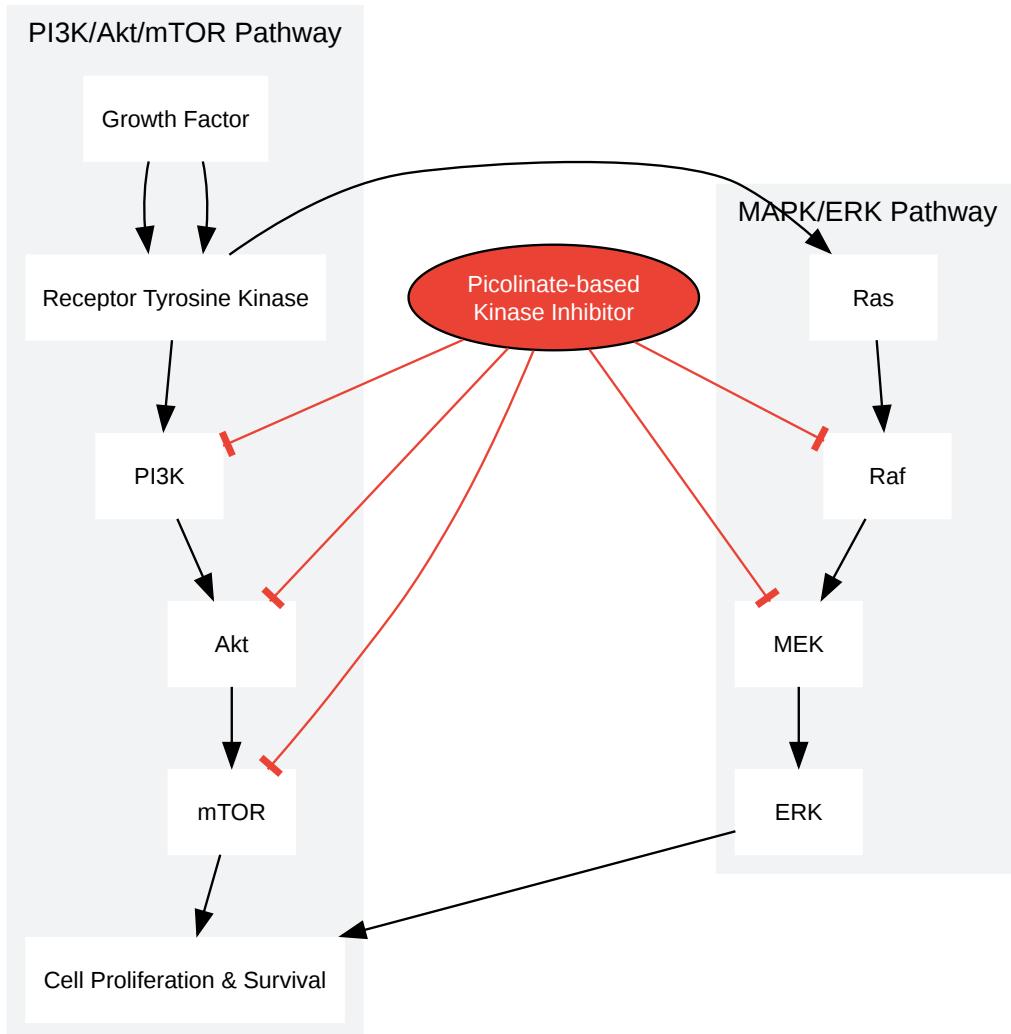
- **Bacterial Culture:** *M. tuberculosis* H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
- **Compound Preparation:** Test compounds are dissolved in DMSO to prepare stock solutions.
- **Assay Setup:** In a 96-well microplate, serial dilutions of the test compounds are prepared in the culture medium. A standardized inoculum of Mtb is added to each well.
- **Incubation:** The plates are incubated at 37 °C for 5-7 days.
- **Alamar Blue Addition:** A solution of Alamar Blue and Tween 80 is added to each well.
- **Reading Results:** After further incubation for 24 hours, the color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Workflow for Antimycobacterial Drug Discovery

Workflow for Antimycobacterial Drug Discovery



Hypothetical Kinase Signaling Pathway Inhibition

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